molecular formula C21H19N3OS B3006896 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 450353-09-0

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B3006896
CAS No.: 450353-09-0
M. Wt: 361.46
InChI Key: USSNRIOWICNFMO-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3OS and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Reduction with Lithium Aluminum Hydride : Reduction of similar compounds, such as (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, with lithium aluminum hydride has been shown to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This research suggests potential routes for chemical synthesis and modification of related compounds (Frolov et al., 2005).

  • Synthesis of Cephem Antibiotics Side-Chain : Analogous compounds, specifically Z-isomers of acrylonitriles, have been used in the synthesis of key moieties in cephem antibiotics, indicating potential pharmaceutical applications (Tatsuta et al., 1994).

  • Crystal Structure Analysis : The crystal structure of compounds similar to (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile has been studied, providing insights into the molecular geometry which can be crucial for understanding its reactivity and interactions (Naveen et al., 2006).

Biological and Pharmacological Applications

  • Cytotoxic Properties : Research on similar acrylonitriles has identified key structural components essential for broad-spectrum cytotoxicity, suggesting potential applications in cancer therapy (Tarleton et al., 2012).

  • Antimicrobial Activity : Benzothiazole derivatives of acrylonitriles have shown activity against various bacteria and fungi, indicating the potential of similar compounds in antimicrobial applications (Youssef et al., 2006).

  • Optoelectronic Applications : Certain acrylonitrile derivatives have been explored for use in optoelectronic devices, particularly in protecting human eyes and optical sensors, suggesting possible applications for related compounds (Anandan et al., 2018).

  • Photodynamic Therapy for Cancer : New derivatives of acrylonitrile, including those with thiazole groups, have been investigated for their efficacy in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

  • Potential in Anthelmintic Development : Acrylonitrile-based molecules have been identified as potential candidates for new anthelmintic drugs, a class of medications used to treat parasitic worm infections (Gordon et al., 2014).

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-7-8-16(9-15(14)2)20-13-26-21(24-20)17(11-22)12-23-18-5-4-6-19(10-18)25-3/h4-10,12-13,23H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSNRIOWICNFMO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.